molecular formula C13H18ClNO3 B5665990 (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol

(3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol

Cat. No. B5665990
M. Wt: 271.74 g/mol
InChI Key: JVOKYGUXRYIAJX-NOZJJQNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol, also known as L-765,314, is a synthetic compound that belongs to the class of non-peptide angiotensin II receptor antagonists. It was first synthesized in 1991 by the pharmaceutical company Merck & Co. for the treatment of hypertension.

Mechanism of Action

Angiotensin II is a powerful vasoconstrictor that increases blood pressure by constricting blood vessels and promoting the retention of salt and water in the body. It also stimulates the production of aldosterone, a hormone that promotes sodium retention and potassium excretion in the kidneys. (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol works by binding to the angiotensin II type 1 receptor and blocking its activation by angiotensin II. This leads to vasodilation, decreased sodium and water retention, and reduced aldosterone secretion, resulting in lower blood pressure.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure, (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol has been shown to have other biochemical and physiological effects. Studies have demonstrated that (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol can improve endothelial function, reduce oxidative stress, and inhibit the growth and migration of vascular smooth muscle cells. It has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

(3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol is a well-characterized and potent angiotensin II receptor antagonist that has been extensively studied in vitro and in vivo. It is widely available from commercial sources and can be used in a variety of experimental settings. However, like all pharmacological agents, (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol has limitations and potential side effects that must be taken into consideration when designing experiments. For example, it may interact with other drugs or affect other physiological systems in addition to the renin-angiotensin-aldosterone system.

Future Directions

There are several areas of research that could benefit from further investigation of (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol and related compounds. One area of interest is the potential use of angiotensin II receptor antagonists in the treatment of renal disease, particularly in patients with diabetic nephropathy. Another area of interest is the potential use of angiotensin II receptor antagonists in the prevention of cardiovascular events in patients with hypertension and other risk factors. Finally, there is ongoing research into the development of more selective and potent angiotensin II receptor antagonists with fewer side effects and improved therapeutic efficacy.

Synthesis Methods

The synthesis of (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 3-hydroxy-4-methylpyridine with a tert-butyldimethylsilyl group. The protected compound is then reacted with 5-chloro-2-furoyl chloride to form an ester. The ester is then reduced to the corresponding alcohol using sodium borohydride. The final step involves the resolution of the racemic alcohol using a chiral resolving agent to obtain the desired (3R*,4R*)-enantiomer.

Scientific Research Applications

(3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol has been extensively studied for its potential therapeutic applications in the treatment of hypertension, heart failure, and renal disease. It is a potent and selective antagonist of the angiotensin II type 1 receptor, which plays a key role in regulating blood pressure and fluid balance in the body. By blocking the effects of angiotensin II, (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol can help to lower blood pressure and reduce the risk of cardiovascular events.

properties

IUPAC Name

(5-chlorofuran-2-yl)-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-8(2)13(17)7-15(6-9(13)3)12(16)10-4-5-11(14)18-10/h4-5,8-9,17H,6-7H2,1-3H3/t9-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOKYGUXRYIAJX-NOZJJQNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C(C)C)O)C(=O)C2=CC=C(O2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)C2=CC=C(O2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.